4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne substrates. The reaction conditions are optimized to control the rate and concentration of trifluoromethyl nitrile oxide formation, which is critical for the preferential formation of the desired oxazole product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of specialized equipment and safety protocols due to the reactive nature of the trifluoromethyl group. The process may include steps such as lithiation, electrophile quenching, and alkoxylation to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to alterations in biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical and pharmaceutical applications.
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals, this compound shares similar structural features with 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both an oxazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C5H2F3NO2 |
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Molecular Weight |
165.07 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
InChI Key |
IMZWEQONZIUZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C=O)C(F)(F)F |
Origin of Product |
United States |
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